REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[Li]CCCC.[C:15](Cl)(=O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]C>C1COCC1>[O:5]=[C:3]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
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1.26 g
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Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
8 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.044 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for one hour at −78° C., 30 minutes at 0° C. and 30 minutes at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
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TEMPERATURE
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Details
|
The mixture was then re-cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was re-dissolved in 50 mL ethyl acetate
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Type
|
WASH
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Details
|
The solution was washed with 1 M HCl (100 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OCC)CCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.456 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |